molecular formula C13H20N2 B12090736 (4-Methylcyclohexyl)(pyridin-3-yl)methanamine

(4-Methylcyclohexyl)(pyridin-3-yl)methanamine

Cat. No.: B12090736
M. Wt: 204.31 g/mol
InChI Key: JEGFAXXMYLENHZ-UHFFFAOYSA-N
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Description

(4-Methylcyclohexyl)(pyridin-3-yl)methanamine is a chemical compound with the molecular formula C13H20N2. It is known for its applications in research and development, particularly in the pharmaceutical and chemical industries. This compound is characterized by the presence of a methylcyclohexyl group attached to a pyridinylmethanamine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylcyclohexyl)(pyridin-3-yl)methanamine typically involves the reaction of 4-methylcyclohexylamine with pyridine-3-carbaldehyde. The reaction is carried out under controlled conditions, often in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(4-Methylcyclohexyl)(pyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

(4-Methylcyclohexyl)(pyridin-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methylcyclohexyl)(pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylcyclohexyl)(pyridin-2-yl)methanamine
  • (4-Methylcyclohexyl)(pyridin-4-yl)methanamine
  • (4-Methylcyclohexyl)(pyridin-3-yl)ethanamine

Uniqueness

(4-Methylcyclohexyl)(pyridin-3-yl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

(4-methylcyclohexyl)-pyridin-3-ylmethanamine

InChI

InChI=1S/C13H20N2/c1-10-4-6-11(7-5-10)13(14)12-3-2-8-15-9-12/h2-3,8-11,13H,4-7,14H2,1H3

InChI Key

JEGFAXXMYLENHZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(C2=CN=CC=C2)N

Origin of Product

United States

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